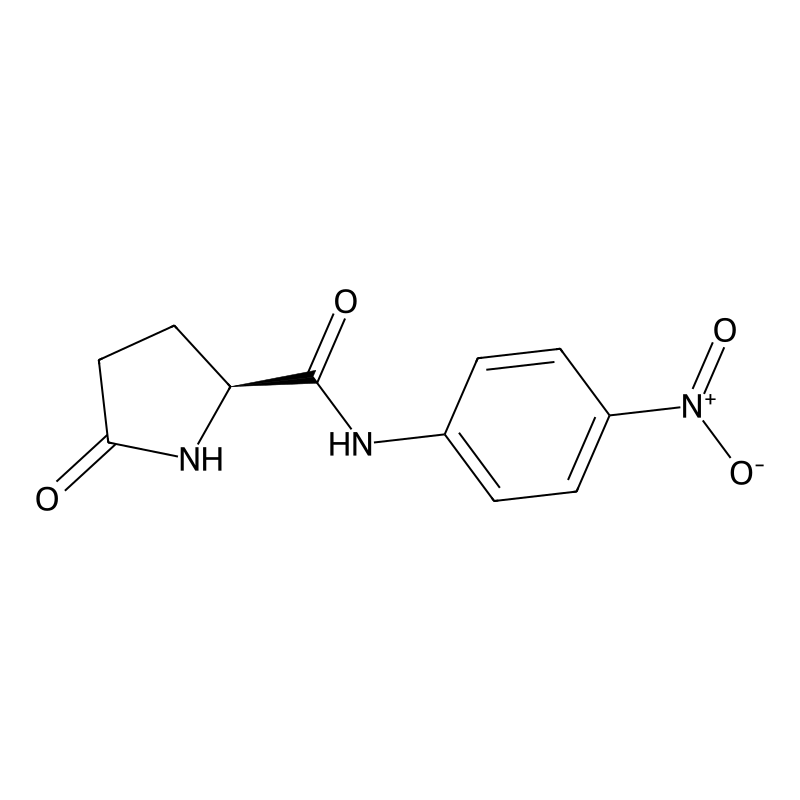

(2S)-N-(4-nitrophenyl)-5-oxopyrrolidine-2-carboxamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

(2S)-N-(4-nitrophenyl)-5-oxopyrrolidine-2-carboxamide, commonly known as L-pGlu-pNA, is a highly specific, chromogenic substrate engineered for the detection and quantification of pyroglutamyl aminopeptidase I (PAP-I). By liberating p-nitroaniline upon enzymatic cleavage, it generates a robust colorimetric signal measurable at 405 nm. For procurement and assay design, L-pGlu-pNA serves as the standard benchmark for PAP-I kinetic studies, inhibitor screening, and diagnostic kit formulation. It offers a highly stable, easily processable powder that integrates seamlessly into standard UV-Vis spectrophotometric workflows, bypassing the need for specialized fluorescence equipment while maintaining absolute enzyme specificity[1].

Substituting L-pGlu-pNA with fluorogenic analogs like L-pGlu-MCA or broad-spectrum aminopeptidase substrates (e.g., L-leucine-pNA) introduces significant workflow and specificity challenges. Fluorogenic substrates, while highly sensitive, require expensive fluorometric plate readers, are prone to inner-filter effects at high concentrations, and suffer from autofluorescence interference during small-molecule library screening. Conversely, generic pNA substrates lack the N-terminal pyroglutamyl moiety, leading to off-target cleavage by ubiquitous cytosolic aminopeptidases. L-pGlu-pNA uniquely balances absolute specificity for PAP-I with the robust, low-cost scalability of colorimetric detection, making it non-interchangeable for standardized, high-throughput diagnostic and screening applications [1].

Absolute Specificity in Complex Biological Matrices

In studies evaluating peptidase activity in crude mammalian cytosol, L-pGlu-pNA demonstrated absolute specificity, being hydrolyzed solely by Pyroglutamyl Aminopeptidase I (PAP-I). Unlike generic amino acid p-nitroanilides which show significant background cleavage from various cytosolic aminopeptidases, L-pGlu-pNA maintains a target-specific cleavage profile in unpurified extracts, eliminating false-positive signals [1].

| Evidence Dimension | Cleavage specificity in crude cytosol |

| Target Compound Data | 100% specific to PAP-I (no off-target hydrolysis) |

| Comparator Or Baseline | Generic pNA substrates (e.g., Leu-pNA) (High background from multiple aminopeptidases) |

| Quantified Difference | Complete elimination of off-target background signal |

| Conditions | Unpurified rat liver cytosol assays |

Procurement of this specific substrate allows researchers and diagnostic developers to bypass costly sample purification steps when measuring PAP-I in complex clinical or biological samples.

Kinetic Profiling for Competitive Inhibitor Screening

Kinetic analysis of purified pyroglutamyl peptidase reveals that L-pGlu-pNA exhibits a Michaelis constant (Km) of approximately 0.73 mM, compared to 0.04 mM for the fluorogenic L-pGlu-MCA[1]. While MCA offers higher affinity, the millimolar Km of L-pGlu-pNA provides a distinct advantage for competitive inhibitor screening. It allows assays to be run at higher substrate concentrations without reaching detector saturation, thereby providing a broader linear dynamic range for accurate Ki determination of novel pharmaceutical inhibitors [1].

| Evidence Dimension | Michaelis constant (Km) |

| Target Compound Data | ~0.73 mM |

| Comparator Or Baseline | L-pGlu-MCA (~0.04 mM) |

| Quantified Difference | 18-fold higher Km, enabling higher concentration assay designs |

| Conditions | Purified pyroglutamyl peptidase kinetic assays |

Buyers developing high-throughput screening campaigns for PAP-I inhibitors require substrates that support high-concentration competitive displacement without signal quenching, making pNA the superior choice over MCA.

Detection Modality and Workflow Scalability

L-pGlu-pNA utilizes the release of p-nitroaniline, which is quantified via standard absorbance at 405 nm. In contrast, L-pGlu-MCA requires fluorescence excitation/emission (typically 380/460 nm). The colorimetric nature of L-pGlu-pNA eliminates the need for specialized fluorometers, reducing the capital equipment dependency of the assay. Furthermore, pNA assays are significantly less susceptible to autofluorescence interference from test compounds in high-throughput chemical libraries, ensuring higher reproducibility and fewer false positives in drug discovery workflows[1].

| Evidence Dimension | Detection modality and interference |

| Target Compound Data | Absorbance at 405 nm (Resistant to library autofluorescence) |

| Comparator Or Baseline | L-pGlu-MCA (Fluorescence, susceptible to autofluorescence) |

| Quantified Difference | Significant reduction in false-positive rates during library screening |

| Conditions | High-throughput screening of small molecule libraries |

For industrial procurement, selecting a chromogenic substrate over a fluorogenic one drastically lowers assay operational costs and improves data reliability when screening fluorescently active small molecules.

High-Throughput Screening of PAP-I Inhibitors

Due to its optimal millimolar Km and resistance to autofluorescence interference, L-pGlu-pNA is the preferred substrate for screening large small-molecule libraries for novel PAP-I inhibitors. Its colorimetric readout allows seamless integration into standard 96- or 384-well UV-Vis microplate readers [1].

Direct Diagnostic Assays in Crude Clinical Samples

Exploiting its absolute specificity for Pyroglutamyl Aminopeptidase I, this compound is ideal for formulating diagnostic kits intended for use with unpurified tissue lysates, serum, or cytosolic extracts, bypassing the need for expensive and time-consuming sample pre-purification [2].

Standardized Quality Control for Peptidase Manufacturing

For industrial enzyme manufacturers producing PAP-I or related omega-peptidases, L-pGlu-pNA serves as a reliable, cost-effective benchmark substrate for batch-to-batch quality control, activity quantification, and stability testing, owing to its robust shelf life and straightforward spectrophotometric quantification [3].

References

- [1] Cummins, P. M., & O'Connor, B. "Pyroglutamyl aminopeptidase: an overview of the three known types." Biochimica et Biophysica Acta (1996).

- [2] Abe, K., et al. "Hydrolysis of Synthetic Substrate, L-Pyroglutamyl p-Nitroanilide is Catalyzed Solely by Pyroglutamyl Aminopeptidase I in Rat Liver Cytosol." Biological and Pharmaceutical Bulletin 26.11 (2003): 1528-1533.

- [3] Yoshimoto, T., et al. "Pyroglutamyl peptidase from chicken liver: purification and some properties." Journal of Biochemistry (1978).

XLogP3

Wikipedia

Dates

Explore Compound Types